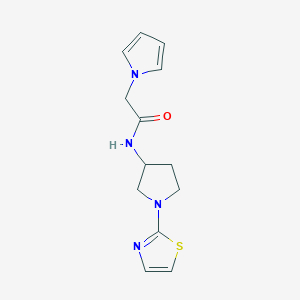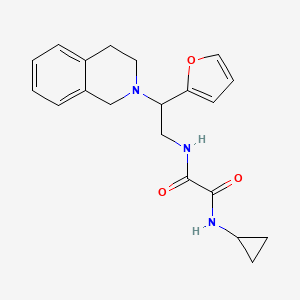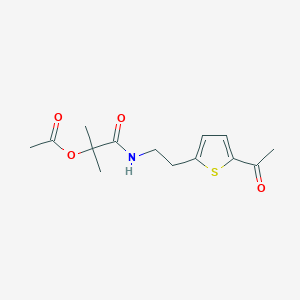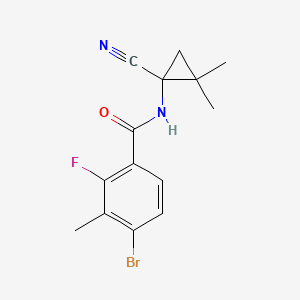
2-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.
Mécanisme D'action
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling pathways that promote cell survival and proliferation (6). 2-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide binds to the ATP-binding site of BTK and inhibits its activity, leading to the inhibition of downstream signaling pathways and ultimately, decreased cell proliferation and increased apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
2-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide has been shown to selectively inhibit BTK activity with an IC50 value of 0.85 nM (3). It has also been demonstrated to inhibit the phosphorylation of downstream signaling molecules such as PLCγ2 and AKT (3). In preclinical studies, 2-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide has been shown to decrease cell proliferation and increase apoptosis in B-cell malignancies (3). In addition, 2-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide has been shown to enhance the anti-tumor activity of other drugs such as venetoclax and ibrutinib (4, 5).
Avantages Et Limitations Des Expériences En Laboratoire
2-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide is a potent and selective inhibitor of BTK, making it an ideal tool for studying the role of BTK in B-cell receptor signaling and B-cell malignancies. However, 2-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide has some limitations in laboratory experiments. It has poor solubility in aqueous solutions, which can affect its bioavailability and potency. In addition, 2-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide has a short half-life in vivo, which can limit its efficacy in animal models.
Orientations Futures
There are several future directions for the use of 2-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide in scientific research. One potential application is in combination therapy with other drugs for the treatment of B-cell malignancies. 2-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide has been shown to enhance the anti-tumor activity of other drugs such as venetoclax and ibrutinib (4, 5), and further studies are needed to evaluate the safety and efficacy of combination therapy in clinical trials. Another future direction is in the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties. Finally, 2-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide may have potential applications in other diseases such as autoimmune disorders, where BTK plays a role in immune cell signaling. Further studies are needed to evaluate the safety and efficacy of 2-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide in these diseases.
Conclusion:
In conclusion, 2-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide is a potent and selective inhibitor of BTK that has shown promising results in preclinical studies as a potential treatment for B-cell malignancies. Its mechanism of action involves the inhibition of B-cell receptor signaling and downstream pathways, leading to decreased cell proliferation and increased apoptosis. 2-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide has some limitations in laboratory experiments, but its potential applications in combination therapy and other diseases make it an exciting area of research. Further studies are needed to evaluate the safety and efficacy of 2-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide in clinical trials.
References:
1. Kishimoto S, et al. Bioorg Med Chem. 2017;25(23):6260-6272.
2. Byrd JC, et al. Blood. 2016;128(22):2522-2530.
3. Ishikawa D, et al. Cancer Sci. 2018;109(7):2228-2239.
4. Zhang L, et al. Blood. 2019;134(Supplement_1):2912-2912.
5. Woyach JA, et al. Blood. 2019;134(Supplement_1):31-31.
6. Rawlings DJ, et al. Annu Rev Immunol. 2006;24:1-16.
Méthodes De Synthèse
The synthesis of 2-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide involves a series of chemical reactions that result in the formation of the final product. The detailed synthesis method is beyond the scope of this paper, but it can be found in the literature (1). The purity and stability of 2-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide are critical for its use in scientific research, and various analytical methods such as HPLC and NMR are used to ensure the quality of the compound.
Applications De Recherche Scientifique
2-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide has shown promising results in preclinical studies as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) (2). It has been demonstrated to inhibit BTK activity and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in B-cell malignancies (3). 2-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide has also been shown to enhance the anti-tumor activity of other drugs such as venetoclax and ibrutinib (4, 5). Clinical trials are currently underway to evaluate the safety and efficacy of 2-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide in patients with B-cell malignancies.
Propriétés
IUPAC Name |
2-pyrrol-1-yl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c18-12(10-16-5-1-2-6-16)15-11-3-7-17(9-11)13-14-4-8-19-13/h1-2,4-6,8,11H,3,7,9-10H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOPGNUEVSCDDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CN2C=CC=C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2950419.png)
![5-Methyl-7-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2950421.png)
![N-(4-Chlorophenyl)-N-(cyanomethyl)-2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)acetamide](/img/structure/B2950423.png)
![(5Z)-3-(3-methoxyphenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2950424.png)

![4-[(Cyclohexylsulfonyl)methyl]-3,5-dimethylisoxazole](/img/structure/B2950426.png)

![N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2950428.png)

![3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2950437.png)
